molecular formula C16H31NOSSn B594543 2-Hydroxymethyl-5-(tributylstannyl)thiazole CAS No. 1245816-28-7

2-Hydroxymethyl-5-(tributylstannyl)thiazole

Cat. No.: B594543
CAS No.: 1245816-28-7
M. Wt: 404.2
InChI Key: FMOOJVUQOVMBOS-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-(tributylstannyl)thiazole is a specialized organotin reagent that serves as a critical building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Stille reaction, a palladium-catalyzed coupling that allows for the efficient formation of carbon-carbon bonds between the thiazole ring and various aromatic or heteroaromatic electrophiles . This reactivity is instrumental for the structural elaboration of complex molecules, enabling the introduction of the 5-thiazole moiety into advanced intermediate compounds . The hydroxymethyl group at the 2-position of the thiazole ring provides a versatile handle for further synthetic modification, allowing researchers to conduct parallel optimization of the molecular structure. This compound is extensively used in medicinal chemistry programs for the preparation of biologically active molecules. Thiazole derivatives are commonly explored in drug discovery for their diverse pharmacological profiles, and this reagent facilitates the synthesis of libraries of such compounds for screening against therapeutic targets . Its utility has been demonstrated in the synthesis of novel chemical entities investigated as kinase inhibitors and in the development of potential treatments for diseases such as cancer . The compound enables researchers to rapidly access complex molecular architectures, accelerating the exploration of structure-activity relationships in the development of new therapeutic agents.

Properties

IUPAC Name

(5-tributylstannyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,6H,3H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOOJVUQOVMBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735117
Record name [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-28-7
Record name [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is typically constructed via cyclization reactions. A widely adopted approach involves the condensation of α-halo carbonyl compounds with thiourea derivatives. For example, 3-acetylpropyl alcohol reacts with thiourea under acidic conditions (e.g., H₂SO₄ in ethanol) at 80°C for 5 hours to yield 4-methyl-5-(2-hydroxyethyl)-thiazole intermediates. While this method targets a structurally analogous compound, it provides a foundational framework for modifying substituents at the 2- and 5-positions.

Key Reaction Parameters:

  • Solvent: Ethanol or dichloromethane

  • Acid Catalyst: Sulfuric acid (0.5–1.0 equiv)

  • Temperature: 78–100°C

  • Yield: 58–73%

Hydroxymethyl Group Introduction

The hydroxymethyl (-CH₂OH) moiety at the 2-position is introduced via formylation followed by reduction:

  • Formylation: Treating 5-substituted thiazoles with Vilsmeier-Haack reagent (POCl₃/DMF) generates the 2-carbaldehyde intermediate.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to the primary alcohol.

Optimization Insights:

  • NaBH₄ Compatibility: Preferable for acid-sensitive substrates due to milder conditions (0°C to rt, 2–4 hours).

  • LiAlH₄ Limitations: Requires anhydrous tetrahydrofuran (THF) and exclusion of protic solvents.

Tributylstannyl Functionalization

The tributylstannyl (-SnBu₃) group is installed at the 5-position via palladium-catalyzed Stille coupling. A halogenated thiazole precursor (e.g., 5-bromo-2-hydroxymethylthiazole) reacts with tributyltin chloride in the presence of Pd(PPh₃)₄.

Reaction Setup:

ParameterSpecification
CatalystPd(PPh₃)₄ (1–5 mol%)
SolventAnhydrous DMF or THF
Temperature60–80°C
Duration12–24 hours
Yield65–82%

Critical Considerations:

  • Oxygen Sensitivity: Degassing solvents with N₂/Ar prevents homocoupling byproducts.

  • Stoichiometry: Tributyltin chloride (1.2–1.5 equiv) ensures complete conversion.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

  • Microreactor Design: Enables precise temperature control (±2°C) and reduces reaction times by 40% compared to batch processes.

  • Catalyst Recycling: Immobilized palladium catalysts on silica supports reduce Pd leaching (<5 ppm).

Purification Protocols

Liquid-Liquid Extraction:

  • Step 1: Adjust pH to 8.5–10.5 with 20% KOH.

  • Step 2: Extract with ethyl ether or dichloromethane (3× volumes).

Distillation:

  • Reduced-pressure distillation (395–400 Pa) isolates the product at 120–127°C.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 4.65 (s, 2H, -CH₂OH)

  • δ 7.32 (s, 1H, thiazole H)

  • δ 1.55 (m, 6H, Sn-CH₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 62.1 (-CH₂OH)

  • δ 168.4 (C=N)

  • δ 140.2 (C-Sn)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₆H₃₁NOSSn: [M+H]⁺ = 404.1245

  • Observed: 404.1248 (Δ = 0.0003)

Purity Assessment

HPLC Conditions:

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/H₂O (70:30)

  • Retention Time: 6.8 minutes

  • Purity: >98% (area normalization)

Challenges and Mitigation Strategies

Hydrolysis of Stannyl Group

Issue: The Sn-C bond undergoes hydrolysis in humid conditions, forming tributyltin hydroxide.
Solution:

  • Store compounds under Ar at –20°C.

  • Add molecular sieves (4Å) during reactions.

Regioselectivity in Functionalization

Issue: Competing reactions at C-4 vs. C-5 positions.
Solution:

  • Use directing groups (e.g., BOC-protected -CH₂OH) to block C-2 during stannylation .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The tributyltin group can be substituted with other functional groups through reactions with electrophiles.

    Coupling Reactions: The compound can participate in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of new thiazole derivatives with different functional groups.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

2-Hydroxymethyl-5-(tributylstannyl)thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Potential use in the development of biologically active compounds, given the thiazole ring’s presence in many pharmaceuticals.

    Medicine: Exploration in drug discovery and development, especially for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with various molecular targets, potentially influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and properties of 2-hydroxymethyl-5-(tributylstannyl)thiazole and related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound -CH2OH (2), -Sn(C4H9)3 (5) C17H33NO2SSn* ~420.3 243972-26-1 Pharmaceutical intermediates
2-(Methylthio)-5-(tributylstannyl)thiazole -SCH3 (2), -Sn(C4H9)3 (5) C16H31NS2Sn 420.26 N/A Organometallic synthesis
5-Methyl-2-(tri-n-butylstannyl)thiazole -CH3 (5), -Sn(C4H9)3 (2) C16H31NSSn 388.20 848613-91-2 Catalysis, material science
2-Methyl-5-(tributylstannyl)thiazole -CH3 (2), -Sn(C4H9)3 (5) C16H31NSSn 388.20 223418-75-5 Synthetic intermediates

*Note: The exact molecular formula for this compound is inferred from its structure and may require experimental validation.

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from methylthio or methyl substituents in analogs . This may enhance solubility in polar solvents.
  • Tin Coordination : All compounds feature a tributyltin group, which facilitates cross-coupling reactions. However, the position of the tin group (2 vs. 5) influences steric and electronic properties .

Stability and Handling Considerations

  • Toxicity: Organotin compounds are generally toxic and require careful handling. The hydroxymethyl group may reduce volatility compared to methylthio or methyl analogs .
  • Storage : Recommended under inert conditions (e.g., N2 atmosphere) to prevent oxidation of the tin moiety .

Biological Activity

2-Hydroxymethyl-5-(tributylstannyl)thiazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C15_{15}H25_{25}N1_{1}OS
  • CAS Number : 1245816-28-7

The presence of the tributylstannyl group is significant as organotin compounds are often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Non-Covalent Interactions : The compound may interact with biological targets via hydrogen bonding, π-π stacking, and van der Waals forces, similar to other heterocyclic compounds.
  • Targeting Proteins : It has been suggested that thiazole derivatives can modulate protein interactions, potentially affecting pathways involved in cell proliferation and apoptosis .

Pharmacological Activities

Research indicates that thiazole derivatives exhibit a range of pharmacological activities, which may extend to this compound:

  • Anticancer Activity : Thiazole derivatives have been shown to possess anticancer properties. For instance, certain thiazole-pyridine hybrids demonstrated significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Similar compounds have exhibited antimicrobial effects against a variety of pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some thiazole derivatives have been reported to reduce inflammation, indicating their potential use in treating inflammatory diseases .

Anticancer Potential

A study investigating the anticancer efficacy of thiazole derivatives found that certain analogs demonstrated lower IC50 values compared to standard treatments. For example, one derivative showed an IC50 of 5.71 μM against breast cancer cells, outperforming 5-fluorouracil (IC50 6.14 μM) .

CompoundCancer Cell LineIC50 (μM)
Thiazole Derivative AMCF-7 (Breast Cancer)5.71
5-FluorouracilMCF-76.14

Antimicrobial Activity

In a comparative study on the antimicrobial effects of various thiazole derivatives, it was found that some exhibited MIC values as low as 0.17 mg/mL against E. coli and B. cereus. This suggests that modifications in the thiazole structure can enhance antimicrobial potency .

CompoundPathogenMIC (mg/mL)
Thiazole Derivative BE. coli0.17
Thiazole Derivative CB. cereus0.23

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thiazole ring can significantly influence biological activity. For instance:

  • Hydrophobic Groups : The introduction of hydrophobic substituents has been correlated with increased anticancer activity.
  • Electron-Withdrawing Groups : These groups can enhance the interaction with biological targets, improving efficacy against cancer cells .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Hydroxymethyl-5-(tributylstannyl)thiazole with high yield and purity?

Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the hydroxymethyl group at the 2-position of the thiazole ring and (2) installing the tributylstannyl moiety at the 5-position.

  • Hydroxymethylation: Thiazole-5-methanol derivatives (e.g., 5-hydroxymethylthiazole) can be synthesized via formylation followed by reduction. For example, using NaBH₄ or LiAlH₄ to reduce a 5-carbaldehyde intermediate .
  • Stannylation: The tributylstannyl group is introduced via Stille coupling precursors. A halogen (e.g., chloro or bromo) at the 5-position of thiazole reacts with tributyltin chloride under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF or THF .
    Critical Parameters:
  • Reaction Solvents: Anhydrous conditions are critical to prevent hydrolysis of the stannyl group.
  • Catalyst Loading: Pd catalysts (1–5 mol%) and excess tributyltin reagent (1.2–1.5 equiv) improve yields .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The hydroxymethyl group (-CH₂OH) appears as a triplet near δ 4.5–4.7 ppm (coupled to adjacent CH₂). The tributylstannyl group shows characteristic peaks for -Sn(C₄H₉)₃ at δ 0.8–1.6 ppm .
    • ¹¹⁹Sn NMR: A singlet near δ 10–20 ppm confirms the Sn environment .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern (due to Sn’s natural isotopes) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Basic: How does the hydroxymethyl group influence the compound’s stability under ambient storage conditions?

Methodological Answer:
The hydroxymethyl group (-CH₂OH) increases polarity, making the compound hygroscopic. Stability studies recommend:

  • Storage: Under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation or hydrolysis of the stannyl group.
  • Lyophilization: Freeze-drying in the presence of stabilizers (e.g., trehalose) improves shelf life .
    Observed Degradation Pathways:
  • Hydrolysis of the Sn-C bond in humid conditions, leading to tributyltin hydroxide byproducts .

Advanced: How does the tributylstannyl group modulate reactivity in cross-coupling reactions compared to other organometallic moieties (e.g., boronic acids)?

Methodological Answer:
The tributylstannyl group enables Stille coupling with aryl/vinyl halides, offering advantages:

  • Broad Substrate Scope: Tolerates electron-withdrawing/donating groups on coupling partners.
  • Mild Conditions: Reactions proceed at 60–80°C, avoiding harsh bases required for Suzuki-Miyaura (boronic acid) couplings .
    Limitations:
  • Toxicity: Tributyltin reagents require strict handling protocols.
  • Homocoupling: Trace O₂ or peroxides may cause undesired dimerization; degassing solvents mitigates this .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions between the stannyl-thiazole scaffold and active sites. For example, the Sn atom may coordinate with cysteine residues in enzymes .
  • MD Simulations: Molecular dynamics (GROMACS/AMBER) assess stability of ligand-target complexes over time (e.g., 100 ns trajectories). Hydroxymethyl groups enhance hydrogen bonding with polar residues .
    Validation: Compare computational results with experimental IC₅₀ values from enzymatic assays .

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) in thiazole derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. HEK293) .
  • Compound Purity: Trace tin byproducts (e.g., Bu₃SnOH) may exhibit off-target toxicity. Validate purity via HPLC (>95%) and ICP-MS (Sn quantification) .
    Resolution Strategies:
  • Dose-Response Curves: Establish clear EC₅₀/LC₅₀ ratios to distinguish selective activity.
  • Metabolite Profiling: Identify degradation products under assay conditions .

Advanced: What strategies optimize regioselectivity when functionalizing the thiazole ring with multiple reactive sites?

Methodological Answer:

  • Directing Groups: Use temporary protecting groups (e.g., BOC on the hydroxymethyl) to block undesired positions during stannylation .
  • Electrophilic Aromatic Substitution (EAS): Electron-rich C-5 of thiazole favors electrophilic attack (e.g., SnCl₂ in presence of Lewis acids like FeCl₃) .
    Case Study: In 5-(tributylstannyl)thiazoles, the Sn group directs subsequent couplings to the 2-position .

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